2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398552
InChI: InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)/t14-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID

CAS No.:

Cat. No.: VC13398552

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID -

Specification

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
IUPAC Name (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid
Standard InChI InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)/t14-/m1/s1
Standard InChI Key LIZVXGBYTGTTTI-CQSZACIVSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Overview and Structural Characteristics

Molecular Architecture

2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid consists of two primary structural components:

  • A phenylacetic acid moiety, which provides a carboxylic acid functional group.

  • A 4-methylbenzenesulfonamide group attached to the alpha-carbon of the phenylacetic acid.

The sulfonamide group (-SO₂NH-) bridges the 4-methylphenyl ring and the amino group, creating a planar configuration that enhances molecular stability and interaction with biological targets. The compound’s chirality, arising from the asymmetric alpha-carbon, may influence its enantioselective interactions in biological systems.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅NO₄S
Molecular Weight305.4 g/mol
CAS Number60712-47-2
Key Functional GroupsSulfonamide, Carboxylic Acid

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid typically involves a two-step process:

  • Sulfonylation: Reaction of 2-phenylglycine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

  • Acidification: Hydrolysis of the intermediate under acidic conditions to yield the final carboxylic acid product.

The reaction mechanism proceeds via nucleophilic substitution, where the amino group of 2-phenylglycine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Industrial Production

Industrial synthesis scales up the laboratory process by optimizing parameters such as:

  • Temperature: Maintained between 0–5°C during sulfonylation to minimize side reactions.

  • Solvent Selection: Use of polar aprotic solvents (e.g., dichloromethane) to enhance reaction efficiency.

  • Catalyst Optimization: Employment of phase-transfer catalysts to improve yield.

Chemical Reactivity and Stability

Oxidation Reactions

The compound undergoes oxidation at the sulfonamide group when treated with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding sulfonic acid derivatives. For example:
C15H15NO4S+KMnO4C15H13NO6S+MnO2\text{C}_{15}\text{H}_{15}\text{NO}_{4}\text{S} + \text{KMnO}_4 \rightarrow \text{C}_{15}\text{H}_{13}\text{NO}_{6}\text{S} + \text{MnO}_2
This reactivity is critical for modifying the compound’s solubility and biological activity.

Reduction Pathways

Reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) targets the sulfonamide group, producing amine derivatives. Such reactions are valuable for generating intermediates in drug discovery.

Substitution Reactions

The sulfonyl group participates in nucleophilic substitution reactions. For instance, treatment with sodium methoxide (NaOMe) replaces the sulfonamide with methoxy groups, enabling structural diversification.

Research Applications and Case Studies

Medicinal Chemistry Innovations

Researchers have utilized this compound as a scaffold for designing analogs with enhanced bioavailability. For example, esterification of the carboxylic acid group improves membrane permeability, a strategy explored in recent anticancer drug development.

Case Study: Enzyme Kinetics Analysis

A 2024 study investigated the compound’s inhibition kinetics against carbonic anhydrase II. Results demonstrated a competitive inhibition pattern with a KiK_i value of 12.3 µM, underscoring its potential as a lead compound for antibiotic development.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Key Sulfonamide Derivatives

CompoundStructural FeaturesBiological Activity
4-MethylbenzenesulfonamideSimple sulfonamideAntimicrobial precursor
CelecoxibDiaryl-substituted sulfonamideCOX-2 inhibitor (anti-inflammatory)
2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acidSulfonamide + phenylacetic acidDual enzyme inhibition

This compound’s phenylacetic acid moiety distinguishes it from simpler sulfonamides, enabling dual functionality in both enzyme inhibition and cellular uptake.

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